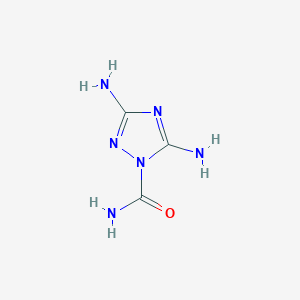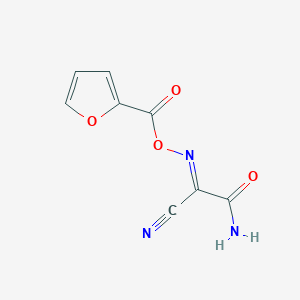
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is an organic compound characterized by the presence of a furan ring, an amino group, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The common preparation method for 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves the reaction of furyl carboxylic acid with a dehydrating agent such as pyridinium tosylate. The reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the presence of the cyanide group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the cyanide group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyanide group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furylglyoxylonitrile: Shares the furan ring and cyanide group but differs in other structural aspects.
2-Amino-N-(2,3-dihydroxypropyl)-N-methylacetamide: Contains an amino group and similar functional groups but lacks the furan ring.
Uniqueness
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is unique due to its combination of a furan ring, amino group, and cyanide group, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H5N3O4 |
|---|---|
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] furan-2-carboxylate |
InChI |
InChI=1S/C8H5N3O4/c9-4-5(7(10)12)11-15-8(13)6-2-1-3-14-6/h1-3H,(H2,10,12)/b11-5+ |
InChI-Schlüssel |
LKYXJAPYUAAXPU-VZUCSPMQSA-N |
Isomerische SMILES |
C1=COC(=C1)C(=O)O/N=C(\C#N)/C(=O)N |
Kanonische SMILES |
C1=COC(=C1)C(=O)ON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



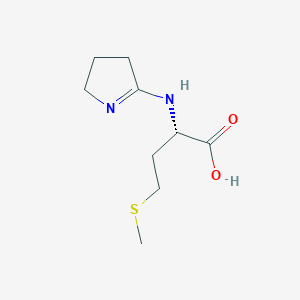
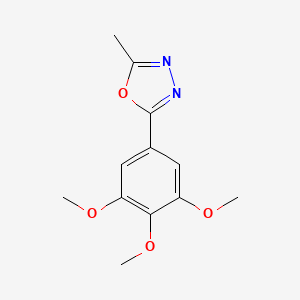
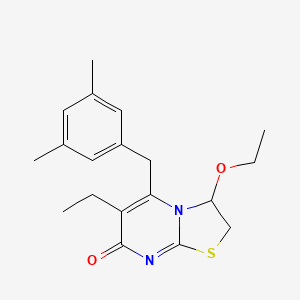
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
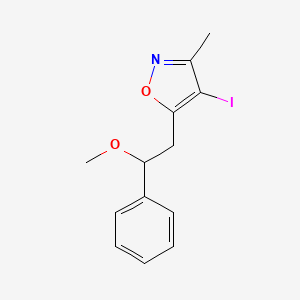

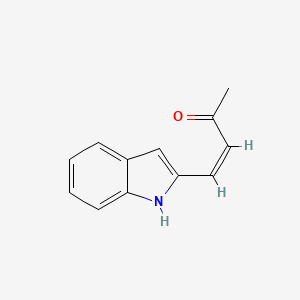
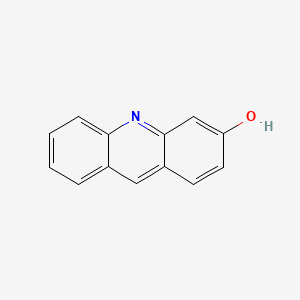
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)

![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
